molecular formula C14H21N3OS B8484807 N,N-Dicyclopentyl-N'-1,3-thiazol-2-ylurea CAS No. 920278-38-2

N,N-Dicyclopentyl-N'-1,3-thiazol-2-ylurea

Cat. No. B8484807
M. Wt: 279.40 g/mol
InChI Key: PURQWCZPLZNEMY-UHFFFAOYSA-N
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Patent
US07582769B2

Procedure details

To a solution of 2-aminothiazole (50 mg, 0.5 mmol) in dichloromethane was added carbonyldiimidazole (81 mg, 0.5 mmol) and dimethylaminopyridine (3 mg) and the solution stirred 1 h at room temperature. Dicyclopentylamine (77 mg) was then added and the reaction stirred overnight at room temperature. The reaction mixture is then diluted with ethyl acetate (8 mL), washed successively with 10% sodiumhydrogensulphate (3 mL), water (3 mL), dried over magnesium sulphate, concentrated in vacuo, and the residue purified by flash chlomatography (eluant 7 ethyl acetate:3 heptane)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[C:7](N1C=CN=C1)(N1C=CN=C1)=[O:8].CN(C1C=CC=CN=1)C.[CH:28]1([NH:33][CH:34]2[CH2:38][CH2:37][CH2:36][CH2:35]2)[CH2:32][CH2:31][CH2:30][CH2:29]1>ClCCl.C(OCC)(=O)C>[CH:34]1([N:33]([CH:28]2[CH2:29][CH2:30][CH2:31][CH2:32]2)[C:7]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)=[O:8])[CH2:35][CH2:36][CH2:37][CH2:38]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
81 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
3 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
77 mg
Type
reactant
Smiles
C1(CCCC1)NC1CCCC1
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed successively with 10% sodiumhydrogensulphate (3 mL), water (3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chlomatography (eluant 7 ethyl acetate:3 heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCC1)N(C(=O)NC=1SC=CN1)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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